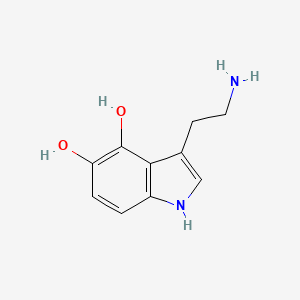

4,5-Dihydroxytryptamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

42241-03-2 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-(2-aminoethyl)-1H-indole-4,5-diol |

InChI |

InChI=1S/C10H12N2O2/c11-4-3-6-5-12-7-1-2-8(13)10(14)9(6)7/h1-2,5,12-14H,3-4,11H2 |

InChI Key |

HKPREGWFNPFQEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2CCN)O)O |

Origin of Product |

United States |

Foundational & Exploratory

4,5-Dihydroxytryptamine synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of 4,5-Dihydroxytryptamine

Introduction

This compound (4,5-DHT), a hydroxylated derivative of serotonin, is a valuable research tool in neuropharmacology. Its ability to selectively lesion serotonergic neurons makes it instrumental in studying the functional roles of the serotonin system in various physiological and pathological processes. The synthesis and subsequent purification of 4,5-DHT, however, present unique challenges due to the molecule's susceptibility to oxidation. This guide provides a comprehensive overview of the established methodologies for the synthesis and purification of 4,5-DHT, with a focus on the underlying chemical principles and practical considerations for achieving high purity and yield.

Synthetic Strategies for this compound

The primary route for the synthesis of this compound involves the use of 4,5-dibenzyloxyindole as a key intermediate. This strategy protects the sensitive hydroxyl groups during the subsequent chemical transformations, preventing their oxidation.

The Speeter and Anthony Synthesis: A Classic Approach

A widely recognized and effective method for synthesizing 4,5-DHT is an adaptation of the Speeter and Anthony tryptamine synthesis. This multi-step process begins with a protected indole and proceeds through a series of well-defined chemical reactions.

Experimental Protocol: Synthesis of this compound

-

Oxalyl Chloride Acylation: The synthesis commences with the acylation of 4,5-dibenzyloxyindole. The indole is dissolved in anhydrous diethyl ether and treated with oxalyl chloride at 0°C. This reaction forms the corresponding indol-3-yl-oxalyl chloride. The choice of a non-polar, aprotic solvent like diethyl ether is crucial to prevent side reactions with the highly reactive oxalyl chloride.

-

Amidation: The resulting acyl chloride is then reacted with anhydrous dimethylamine. This step is typically performed in the same reaction vessel to minimize the handling of the reactive intermediate. The addition of dimethylamine leads to the formation of N,N-dimethyl-2-(4,5-dibenzyloxy-1H-indol-3-yl)-2-oxoacetamide.

-

Reduction: The amide is subsequently reduced to the corresponding tryptamine derivative. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent commonly employed for this transformation. The reaction is carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive LiAlH4 by atmospheric moisture.

-

Deprotection: The final step is the removal of the benzyl protecting groups to yield this compound. This is typically achieved through catalytic hydrogenation. The protected tryptamine is dissolved in a suitable solvent, such as ethanol, and subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The hydrogen gas cleaves the benzyl ethers, liberating the free hydroxyl groups and yielding the desired product.

Diagram: Synthetic Pathway of this compound

Caption: A schematic overview of the key steps in the synthesis of this compound.

Purification of this compound

The purification of 4,5-DHT is a critical step in obtaining a high-quality product suitable for research applications. The presence of impurities can significantly impact its biological activity and lead to erroneous experimental results. The primary challenge in the purification of 4,5-DHT is its instability, particularly its susceptibility to oxidation.

Crystallization: A Fundamental Purification Technique

Crystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle behind crystallization is the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system.

Experimental Protocol: Purification of this compound by Crystallization

-

Solvent Selection: The choice of solvent is paramount for successful crystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For 4,5-DHT, a common solvent system is a mixture of ethanol and water.

-

Dissolution: The crude 4,5-DHT is dissolved in a minimal amount of the hot solvent system to create a saturated solution. It is crucial to use the minimum volume of solvent to maximize the yield of the purified product.

-

Decolorization (Optional): If the solution is colored due to the presence of colored impurities, activated charcoal can be added to adsorb these impurities. The solution is then hot-filtered to remove the charcoal.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the 4,5-DHT decreases, and it begins to crystallize out of the solution. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than small, rapidly formed crystals.

-

Isolation and Drying: The crystals are isolated by filtration, typically using a Büchner funnel. The crystals are then washed with a small amount of cold solvent to remove any remaining impurities. Finally, the purified crystals are dried under vacuum to remove any residual solvent.

Chromatographic Methods

For instances where crystallization alone is insufficient to achieve the desired level of purity, chromatographic techniques can be employed.

-

Column Chromatography: This technique involves passing a solution of the crude product through a column packed with a stationary phase, such as silica gel or alumina. The components of the mixture are separated based on their differential adsorption to the stationary phase and their solubility in the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique that can be used for both analytical and preparative purposes. It utilizes high pressure to force the solvent through a column packed with very fine particles, resulting in high-resolution separations.

Table: Comparison of Purification Methods

| Method | Principle | Advantages | Disadvantages |

| Crystallization | Differential solubility | Scalable, cost-effective | May not be effective for all impurities |

| Column Chromatography | Differential adsorption | Good for separating complex mixtures | Can be time-consuming and use large volumes of solvent |

| HPLC | High-resolution separation | High purity achievable | Expensive equipment, limited sample capacity for preparative scale |

Characterization of this compound

Once purified, it is essential to confirm the identity and purity of the 4,5-DHT. Several analytical techniques are commonly used for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound, confirming the presence of the expected functional groups and their connectivity.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to determine its elemental composition.

-

Melting Point: A sharp melting point range is a good indicator of the purity of a crystalline solid.

Conclusion

The synthesis and purification of this compound require careful execution and attention to detail. The Speeter and Anthony synthesis provides a reliable route to this valuable neurochemical tool, and a combination of crystallization and chromatographic techniques can be used to achieve high levels of purity. Proper characterization is essential to ensure the quality of the final product and the validity of subsequent research findings.

References

-

Speeter, M. E., & Anthony, W. C. (1954). The action of oxalyl chloride on certain indoles. Journal of the American Chemical Society, 76(23), 6208-6210. [Link]

An In-depth Technical Guide to the Chemical Properties and Stability of 4,5-Dihydroxytryptamine

Introduction

4,5-Dihydroxytryptamine (4,5-DHT), a close structural analog of the neurotransmitter serotonin (5-hydroxytryptamine), is a compound of significant interest in neurochemical research.[1] As a member of the tryptamine family, it possesses potent serotonergic activity and is recognized as a neurotoxin.[1] However, its utility in scientific investigation has been hampered by its inherent instability and rapid auto-oxidation.[1] This guide provides a comprehensive overview of the chemical properties, stability, and handling of 4,5-DHT, offering valuable insights for researchers, scientists, and drug development professionals. A thorough understanding of these characteristics is paramount for its effective and reliable use in experimental settings.

Chemical and Physical Properties

This compound is an indoleamine with the following key identifiers:

| Property | Value | Source |

| IUPAC Name | 3-(2-aminoethyl)-1H-indole-4,5-diol | [2] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [2] |

| Molar Mass | 192.22 g/mol | [2] |

| CAS Number | 42241-03-2 | [2] |

The presence of the two hydroxyl groups on the indole ring makes 4,5-DHT highly susceptible to oxidation, a central theme that dictates its chemical behavior and stability.

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted)

Step 1: Synthesis of N,N-Dimethyl-2-(4,5-dibenzyloxy-1H-indol-3-yl)-2-oxoacetamide

-

Dissolve 4,5-dibenzyloxyindole in an anhydrous aprotic solvent (e.g., diethyl ether) and cool to 0°C in an ice bath.

-

Slowly add oxalyl chloride to the solution and stir for several hours at 0°C.

-

In a separate flask, prepare a solution of dimethylamine in the same solvent.

-

Slowly add the dimethylamine solution to the reaction mixture at 0°C and then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Step 2: Reduction to 4,5-Dibenzyloxytryptamine

-

Suspend a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (THF).

-

Slowly add a solution of the product from Step 1 in THF to the reducing agent suspension.

-

Reflux the reaction mixture for several hours.

-

Cool the reaction and carefully quench with water and a sodium hydroxide solution.

-

Filter the mixture and concentrate the filtrate to obtain the crude product.

-

Purify by column chromatography.

Step 3: Debenzylation to this compound

-

Dissolve the purified 4,5-dibenzyloxytryptamine in a suitable solvent such as ethanol or methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere until the debenzylation is complete (monitored by TLC or LC-MS).

-

Filter off the catalyst and concentrate the solvent to yield this compound.

Note: Due to the instability of the final product, it is crucial to perform the final deprotection step under an inert atmosphere and use the product immediately or store it under stringent anaerobic and light-protected conditions.

Stability and Degradation

The paramount challenge in working with this compound is its profound instability, primarily driven by its rapid auto-oxidation.[1] This oxidation is a multi-step process that ultimately leads to the formation of tryptamine-4,5-dione and subsequent polymerization, rendering the compound inactive and potentially introducing confounding variables in experimental assays.

Mechanism of Auto-oxidation

The auto-oxidation of 4,5-DHT is a complex process that is highly dependent on pH, the presence of oxygen, and trace metal ions. The dihydroxyphenyl moiety of the indole ring is readily oxidized to a semiquinone radical, which can then be further oxidized to the corresponding ortho-quinone, tryptamine-4,5-dione. This process is often accompanied by the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which can further contribute to the degradation of the parent compound and cause oxidative damage to other molecules in the system.[4][5]

Caption: Simplified auto-oxidation pathway of this compound.

Factors Influencing Stability

-

pH: The stability of 4,5-DHT is highly pH-dependent. While specific quantitative data for 4,5-DHT is scarce, studies on its oxidized form, tryptamine-4,5-dione, show it is most stable in slightly acidic conditions (pH 6-6.5).[4] It is reasonable to infer that 4,5-DHT would also exhibit greater stability in a similar pH range, as alkaline conditions would facilitate the deprotonation of the hydroxyl groups, making them more susceptible to oxidation.

-

Oxygen: The presence of molecular oxygen is the primary driver of auto-oxidation. Therefore, the exclusion of oxygen is the most critical factor in preserving the integrity of 4,5-DHT solutions.

-

Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate the oxidation process.

-

Metal Ions: Trace amounts of metal ions, such as iron and copper, can catalyze the oxidation of catechols and hydroquinones, and thus are likely to accelerate the degradation of 4,5-DHT.

Strategies for Stabilization

Given its inherent instability, the following measures are essential for the preparation and handling of 4,5-DHT solutions:

| Strategy | Rationale |

| Use of Antioxidants | Antioxidants, such as ascorbic acid, can act as reducing agents to maintain 4,5-DHT in its reduced form and scavenge reactive oxygen species.[4][5] |

| Inert Atmosphere | Preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) minimizes exposure to oxygen. |

| Acidic pH | Maintaining a slightly acidic pH (around 6.0) can help to stabilize the molecule by reducing the rate of oxidation. |

| Chelating Agents | The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester trace metal ions that may catalyze oxidation. |

| Protection from Light | Storing solutions in amber vials or wrapping containers in foil will prevent light-induced degradation. |

| Low Temperature | Storing stock solutions at low temperatures (-20°C or -80°C) will significantly slow the rate of degradation. |

| Fresh Preparation | Whenever possible, solutions of 4,5-DHT should be prepared fresh immediately before use. |

Neurotoxicity of this compound and its Metabolites

This compound is known to be a serotonergic neurotoxin.[1] The mechanism of its neurotoxicity is intricately linked to its oxidation. The primary cytotoxic species is believed to be its oxidation product, tryptamine-4,5-dione.[6]

Mechanism of Neurotoxicity

-

Uptake into Serotonergic Neurons: 4,5-DHT is a substrate for the serotonin transporter (SERT), leading to its selective accumulation within serotonergic neurons.

-

Intracellular Oxidation and Redox Cycling: Once inside the neuron, 4,5-DHT undergoes rapid oxidation to tryptamine-4,5-dione. This process can initiate a redox cycle where the dione is reduced back to the hydroquinone by intracellular reducing agents (e.g., ascorbate, glutathione), with the concomitant production of reactive oxygen species (ROS) such as superoxide radicals.[4][5]

-

Mitochondrial Dysfunction: Tryptamine-4,5-dione has been shown to be a mitochondrial toxin.[4][5] It can inhibit key enzymes of the electron transport chain, such as NADH-coenzyme Q1 reductase and cytochrome c oxidase, leading to impaired ATP production and increased oxidative stress.[4][5]

-

Covalent Modification of Cellular Macromolecules: The highly reactive tryptamine-4,5-dione can form covalent adducts with nucleophilic groups on proteins and other macromolecules, leading to enzyme inactivation and disruption of cellular function.[3] For example, it has been shown to irreversibly inhibit tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[3]

Caption: Proposed mechanism of this compound neurotoxicity.

Analytical Methodologies for Stability Assessment

To accurately assess the stability of this compound and quantify its degradation, a reliable analytical method is essential. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or ultraviolet (UV) detection is a suitable technique.

Protocol: HPLC-ECD for 4,5-DHT Stability Assessment

Objective: To quantify the concentration of 4,5-DHT over time under various conditions to determine its stability.

Instrumentation:

-

HPLC system with a pump, autosampler, and electrochemical detector.

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile, HPLC grade.

-

Methanol, HPLC grade.

-

Sodium phosphate monobasic.

-

Sodium phosphate dibasic.

-

EDTA.

-

Perchloric acid.

-

This compound standard.

-

Ascorbic acid (as an antioxidant in standards and samples).

Mobile Phase Preparation:

-

Prepare a phosphate buffer (e.g., 50 mM, pH 3-4) containing EDTA (e.g., 0.1 mM).

-

The mobile phase will be a mixture of the phosphate buffer and an organic modifier like acetonitrile or methanol (e.g., 90:10 v/v buffer:acetonitrile). The exact ratio should be optimized for the best separation.

-

Degas the mobile phase before use.

Sample Preparation and Analysis:

-

Prepare a stock solution of 4,5-DHT in a deoxygenated acidic aqueous solution containing a known concentration of ascorbic acid.

-

For the stability study, dilute the stock solution to the desired concentration in different buffers (varying pH) and under different temperature and light conditions.

-

At specified time points, take an aliquot of each sample and immediately add it to a solution containing a higher concentration of antioxidant and acid to quench the degradation.

-

Inject the samples into the HPLC system.

-

Set the electrochemical detector to an appropriate oxidation potential for 4,5-DHT (this will need to be determined empirically, but a starting point could be +0.6 V).

-

Quantify the peak area corresponding to 4,5-DHT and calculate the concentration based on a calibration curve prepared from fresh standards.

Conclusion

This compound is a valuable tool for neurochemical research, but its utility is intrinsically linked to an understanding and mitigation of its inherent instability. The rapid auto-oxidation to the neurotoxic tryptamine-4,5-dione necessitates careful handling, including the use of antioxidants, an inert atmosphere, and acidic pH. The neurotoxic effects of 4,5-DHT appear to be mediated primarily through its oxidized metabolite, which induces oxidative stress, mitochondrial dysfunction, and covalent modification of essential cellular components within serotonergic neurons. By employing the appropriate synthetic, handling, and analytical strategies outlined in this guide, researchers can harness the potential of this compound while ensuring the integrity and reproducibility of their experimental findings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H12N2O2 | CID 179537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptamine-4,5-dione, a putative endotoxic metabolite of the superoxide-mediated oxidation of serotonin, is a mitochondrial toxin: possible implications in neurodegenerative brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Neurotoxic effects of partially oxidized serotonin: tryptamine-4,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: 4,5-Dihydroxytryptamine: Unraveling the In Vitro Mechanisms of Neurotoxicity

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

4,5-Dihydroxytryptamine (4,5-DHT) is a potent serotonergic neurotoxin structurally related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT)[1]. Its high reactivity and propensity for auto-oxidation have historically limited its therapeutic and research applications, yet these same properties make it a compelling subject for studying the molecular underpinnings of neurodegeneration[1]. The neurotoxic effects of 4,5-DHT are largely mediated by its oxidized metabolite, tryptamine-4,5-dione (T-4,5-D), a highly reactive molecule that orchestrates a multi-pronged assault on neuronal integrity. This guide provides a detailed examination of the core mechanisms of 4,5-DHT/T-4,5-D neurotoxicity observed in vitro, focusing on mitochondrial dysfunction, oxidative stress, and direct enzyme inhibition. We further present validated experimental workflows and protocols designed to probe these cytotoxic pathways, offering a robust framework for researchers in neurotoxicology and drug discovery.

The Central Role of Tryptamine-4,5-dione (T-4,5-D) in Mediating Toxicity

While 4,5-DHT is the parent compound, its toxicity is intrinsically linked to its rapid oxidation to tryptamine-4,5-dione (T-4,5-D)[2][3]. T-4,5-D can be formed endogenously from the oxidation of serotonin by reactive oxygen species (ROS) and reactive nitrogen species, such as superoxide (O₂⁻), nitric oxide (NO•), and peroxynitrite (ONOO⁻)[3]. This positions T-4,5-D as a potential endotoxicant in pathological conditions characterized by high oxidative stress, such as cerebral ischemia-reperfusion or methamphetamine-induced neurotoxicity[2].

The relationship between 4,5-DHT and T-4,5-D is a dynamic equilibrium. The T-4,5-D/4,5-DHT couple can engage in redox cycling, a process that continuously generates ROS and depletes cellular antioxidants, thereby amplifying oxidative damage[2]. Understanding this interplay is critical, as the experimental conditions, particularly the presence of reducing agents like ascorbic acid, can paradoxically potentiate certain toxic effects by fueling this ROS-generating cycle[2].

Core Mechanisms of 4,5-DHT/T-4,5-D Neurotoxicity

The neurotoxic phenotype of 4,5-DHT is not attributable to a single mode of action but rather a convergence of cytotoxic events initiated by T-4,5-D.

Mitochondrial Sabotage: A Primary Cytotoxic Event

Mitochondria are a principal target of T-4,5-D. The molecule acts as a potent mitochondrial toxin, disrupting cellular energy metabolism through several mechanisms[2].

-

Inhibition of the Electron Transport Chain (ETC): T-4,5-D irreversibly inhibits two key enzymatic complexes of the ETC: Complex I (NADH-coenzyme Q1 reductase) and Complex IV (cytochrome c oxidase)[2]. The causality behind this inhibition is the covalent modification of critical sulfhydryl (SH) residues located at or near the active sites of these complexes, rendering them non-functional[2].

-

Uncoupling of Oxidative Phosphorylation: By disrupting the electron flow, T-4,5-D uncouples respiration from ATP synthesis and inhibits ADP-stimulated (State 3) respiration in isolated mitochondria[2]. This leads to a rapid decline in cellular ATP, compromising a multitude of energy-dependent neuronal functions.

-

Induction of Oxidative Stress: The crippled ETC becomes a significant source of superoxide radicals, further contributing to the cellular oxidative burden and creating a vicious cycle of mitochondrial damage.

The diagram below illustrates the pathway from T-4,5-D exposure to mitochondrial failure.

Caption: T-4,5-D targets mitochondria, leading to ETC inhibition and neurodegeneration.

Generation of Oxidative Stress

The neurotoxicity of 4,5-DHT is fundamentally linked to oxidative stress. T-4,5-D contributes to a pro-oxidant intracellular environment through two primary routes:

-

Redox Cycling: As previously mentioned, the T-4,5-D/4,5-DHT pair can redox cycle in the presence of reducing agents and molecular oxygen, co-generating superoxide and hydrogen peroxide (H₂O₂)[2]. This reaction can be particularly damaging in the presence of trace metals like iron, which can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.

-

Mitochondrial Dysfunction: As a consequence of ETC inhibition, electrons leak from the respiratory chain and prematurely reduce oxygen to form superoxide, establishing the mitochondria as a secondary source of ROS.

Direct Enzyme Inactivation

Beyond its effects on mitochondria, T-4,5-D is a potent inhibitor of key neuronal enzymes. A prime example is its irreversible inactivation of tryptophan hydroxylase (TPH) , the rate-limiting enzyme in serotonin biosynthesis[3]. This action directly compromises the functional integrity of serotonergic neurons. The mechanism is believed to involve the covalent modification of cysteine residues within the enzyme's active site, a chemical signature of T-4,5-D's reactivity[3].

| Target | Effect | Proposed Molecular Mechanism | Reference |

| Mitochondrial Complex I | Irreversible Inhibition | Covalent modification of sulfhydryl residues | [2] |

| Mitochondrial Complex IV | Irreversible Inhibition | Covalent modification of sulfhydryl residues | [2] |

| Tryptophan Hydroxylase (TPH) | Irreversible Inactivation | Covalent modification of active site cysteine residues | [3] |

| Table 1: Summary of Key Molecular Targets of Tryptamine-4,5-dione (T-4,5-D). |

In Vitro Experimental Design & Protocols

Investigating the neurotoxic mechanisms of 4,5-DHT requires a multi-faceted approach using appropriate in vitro models and assays. The choice of model is critical; primary neuronal cultures from raphe nuclei are highly relevant for studying effects on serotonergic neurons[4], while cell lines like SH-SY5Y or PC12 offer reproducibility for screening purposes[5]. Subcellular fractions, particularly isolated brain mitochondria, are indispensable for dissecting direct effects on bioenergetics[2].

The following diagram outlines a comprehensive workflow for assessing 4,5-DHT neurotoxicity.

Caption: A logical workflow for in vitro analysis of 4,5-DHT neurotoxicity.

Protocol 3.1: Assessment of Mitochondrial Respiration in Isolated Mitochondria

This protocol is designed to directly measure the impact of T-4,5-D on the electron transport chain.

Objective: To determine if T-4,5-D inhibits specific ETC complexes.

Materials:

-

Freshly isolated rat brain mitochondria

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Clark-type oxygen electrode

-

Respiration Buffer (e.g., MiR05)

-

Substrates: Glutamate, Malate, Succinate, ADP

-

Inhibitors: Rotenone (Complex I), Antimycin A (Complex III)

-

T-4,5-D solution

Methodology:

-

Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Chamber Setup: Add 2 mL of pre-warmed (37°C) respiration buffer to the chamber. Add isolated mitochondria (approx. 0.1-0.2 mg/mL). Allow signal to stabilize.

-

Complex I-linked Respiration:

-

Add glutamate (10 mM) and malate (2 mM) to fuel Complex I. This measures LEAK respiration (State 2).

-

Add a saturating concentration of ADP (e.g., 2.5 mM) to initiate State 3 respiration (maximal oxidative phosphorylation).

-

Once a stable State 3 rate is established, inject the desired concentration of T-4,5-D and record the change in oxygen consumption. A decrease indicates inhibition.

-

-

Complex II-linked Respiration:

-

In a separate experiment, first add rotenone (0.5 µM) to inhibit Complex I.

-

Add succinate (10 mM) to fuel Complex II.

-

Add ADP to measure Complex II-driven State 3 respiration.

-

Inject T-4,5-D and observe for inhibition.

-

-

Data Analysis: Calculate the rates of oxygen consumption before and after T-4,5-D addition. Express results as a percentage of the basal State 3 rate.

Self-Validation: The sequential use of substrates and inhibitors validates the experiment. For instance, demonstrating inhibition with glutamate/malate but not (or less so) with succinate would specifically implicate Complex I. Comparing the effect to a known inhibitor (e.g., rotenone for Complex I) serves as a positive control for the assay's sensitivity.

Protocol 3.2: Measurement of Intracellular ROS Production

This protocol uses the fluorescent probe CM-H₂DCFDA to quantify intracellular ROS in a neuronal cell line.

Objective: To measure the generation of ROS following exposure to 4,5-DHT.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) plated in a 96-well black, clear-bottom plate

-

CM-H₂DCFDA fluorescent probe

-

4,5-DHT solution

-

Positive control: Hydrogen peroxide (H₂O₂)

-

Fluorescence plate reader (Excitation ~495 nm, Emission ~525 nm)

Methodology:

-

Cell Plating: Seed cells at an appropriate density (e.g., 20,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Remove media and replace with fresh media containing various concentrations of 4,5-DHT, H₂O₂ (positive control), or vehicle (negative control). Incubate for the desired time (e.g., 4 hours).

-

Dye Loading:

-

Remove treatment media and wash cells gently with warm Hank's Balanced Salt Solution (HBSS).

-

Add 100 µL of HBSS containing 5 µM CM-H₂DCFDA to each well.

-

Incubate for 30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Remove the dye solution and wash cells again with warm HBSS.

-

Add 100 µL of HBSS to each well.

-

Immediately read the fluorescence intensity using the plate reader.

-

-

Data Analysis: Normalize the fluorescence readings of treated wells to the vehicle control.

Causality and Validation: This protocol directly measures the intracellular accumulation of oxidation products. Including a positive control (H₂O₂) ensures the dye and instrumentation are working correctly. To further validate that the observed toxicity is ROS-dependent, a parallel experiment can be run where cells are co-treated with 4,5-DHT and an antioxidant like N-acetylcysteine (NAC). A rescue of cell viability by NAC would strongly support a mechanism involving oxidative stress.

Conclusion and Future Directions

The in vitro neurotoxicity of this compound is a compelling model of oxidative stress-driven neurodegeneration. Its toxicity is primarily mediated by its oxidized form, T-4,5-D, which launches a devastating attack on neuronal health by crippling mitochondrial function, inhibiting critical enzymes, and fostering a pro-oxidant environment. The experimental frameworks provided here offer a validated starting point for researchers aiming to dissect these pathways further or to screen for novel neuroprotective compounds. Future research could leverage more advanced in vitro systems, such as organ-on-a-chip models or iPSC-derived serotonergic neurons, to explore these mechanisms in a more physiologically relevant context and to bridge the gap between in vitro findings and in vivo pathology.

References

-

Jiang, X. R., Wrona, M. Z., & Dryhurst, G. (1999). Tryptamine-4,5-dione, a putative endotoxic metabolite of the superoxide-mediated oxidation of serotonin, is a mitochondrial toxin: possible implications in neurodegenerative brain disorders. Chemical Research in Toxicology, 12(5), 429–436. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Wrona, M. Z., & Dryhurst, G. (2001). A putative metabolite of serotonin, tryptamine-4,5-dione, is an irreversible inhibitor of tryptophan hydroxylase: possible relevance to the serotonergic neurotoxicity of methamphetamine. Chemical Research in Toxicology, 14(9), 1184–1192. [Link]

-

Wrona, M. Z., Jiang, X. R., Kotake, Y., & Dryhurst, G. (2003). Stability of the putative neurotoxin tryptamine-4,5-dione. Chemical Research in Toxicology, 16(4), 493–501. [Link]

-

Carvalho, F., Remião, F., Amado, F., & Bastos, M. L. (2008). 5,7-Dihydroxitryptamine toxicity to serotonergic neurons in serum free raphe cultures. European Journal of Pharmacology, 589(1-3), 55–61. [Link]

-

Zetterström, T., & Fillenz, M. (1987). Immediate and long-term effects of 5,7-dihydroxytryptamine on rat striatal serotonergic neurons measured using in vivo voltammetry. Brain Research, 408(1-2), 205–212. [Link]

-

Barbosa, D. J., Capela, J. P., Bastos, M. de L., & Carvalho, F. (2015). In vitro models for neurotoxicology research. Toxicology Research, 4(4), 817–833. [Link]

-

Asa, K., & Johansson, A. (2015). In vitro cellular models for neurotoxicity studies. DiVA portal. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tryptamine-4,5-dione, a putative endotoxic metabolite of the superoxide-mediated oxidation of serotonin, is a mitochondrial toxin: possible implications in neurodegenerative brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A putative metabolite of serotonin, tryptamine-4,5-dione, is an irreversible inhibitor of tryptophan hydroxylase: possible relevance to the serotonergic neurotoxicity of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,7-Dihydroxitryptamine toxicity to serotonergic neurons in serum free raphe cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

The In Vivo Application of 4,5-Dihydroxytryptamine: A Technical Guide to a Potent but Unstable Serotonergic Neurotoxin

This in-depth technical guide provides a comprehensive overview of the in vivo effects of 4,5-dihydroxytryptamine (4,5-DHT) on serotonergic neurons. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deep dive into the mechanistic underpinnings, experimental considerations, and significant challenges associated with the use of this potent neurotoxin. We will explore the causality behind experimental choices, establish a framework for self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Double-Edged Sword of Dihydroxytryptamines

The family of dihydroxytryptamines, including the more widely studied 5,6-dihydroxytryptamine (5,6-DHT) and 5,7-dihydroxytryptamine (5,7-DHT), represents a powerful class of tools for the selective chemical lesioning of serotonergic neurons.[1] These compounds are structurally similar to the endogenous neurotransmitter serotonin (5-hydroxytryptamine; 5-HT), which allows for their uptake into serotonergic neurons via the serotonin transporter (SERT). Once inside the neuron, their neurotoxic effects are unleashed.

This compound (4,5-DHT) is a member of this family that has seen limited use in in vivo research.[1] The primary reason for this is its extreme instability. 4,5-DHT rapidly auto-oxidizes to form tryptamine-4,5-dione (T-4,5-D), a highly reactive quinone that is itself a potent neurotoxin.[2][3] This rapid degradation presents significant challenges for consistent and reproducible in vivo administration. However, understanding the properties of 4,5-DHT and its reactive metabolites is crucial for a complete picture of serotonergic neurotoxins and may offer insights into endogenous neurodegenerative processes.

This guide will therefore address the in vivo effects of 4,5-DHT by considering both the parent compound and its primary oxidation product, providing a robust framework for any researcher contemplating its use.

Mechanism of Neurotoxicity: A Tale of Oxidation and Cellular Chaos

The neurotoxic effects of 4,5-DHT are intrinsically linked to its chemical instability. The proposed mechanism involves a cascade of events initiated by its uptake into serotonergic neurons and subsequent oxidation.

-

Selective Uptake: Like other dihydroxytryptamines, 4,5-DHT is recognized and transported into serotonergic neurons by the serotonin transporter (SERT). This active transport mechanism concentrates the toxin within the target neurons, conferring a degree of selectivity to its neurotoxic actions.

-

Auto-Oxidation and the Birth of a Quinone: Once inside the neuron, 4,5-DHT is highly susceptible to auto-oxidation, a process that is accelerated in a physiological environment. This oxidation reaction converts 4,5-DHT into the highly reactive tryptamine-4,5-dione (T-4,5-D).[2][3]

-

Cellular Havoc Wreaked by Tryptamine-4,5-dione: T-4,5-D is a potent electrophile that can wreak havoc within the neuron through multiple mechanisms:

-

Mitochondrial Dysfunction: T-4,5-D is a known mitochondrial toxin. It can uncouple oxidative phosphorylation and inhibit the electron transport chain, leading to a catastrophic decline in cellular ATP production and an increase in the generation of reactive oxygen species (ROS).[3]

-

Enzyme Inhibition: T-4,5-D has been shown to irreversibly inhibit tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[4] This leads to a rapid and sustained depletion of serotonin.

-

Covalent Modification of Cellular Macromolecules: The reactive quinone structure of T-4,5-D allows it to form covalent adducts with cellular nucleophiles, such as sulfhydryl groups on proteins. This can lead to widespread protein dysfunction and cellular stress.

-

The following diagram illustrates the proposed signaling pathway for 4,5-DHT-induced neurotoxicity.

Caption: Proposed signaling pathway of 4,5-DHT neurotoxicity.

Experimental Protocols: Navigating the Challenges of Instability

The successful in vivo application of 4,5-DHT, or more accurately its oxidized product, requires meticulous attention to detail to mitigate the challenges posed by its instability. The following protocols are based on best practices established for the more stable analogue, 5,7-DHT, with specific considerations for 4,5-DHT.

Preparation of this compound Solution

Due to its rapid oxidation, 4,5-DHT solutions must be prepared immediately before use.

Step-by-Step Methodology:

-

Vehicle Preparation: Prepare a sterile, deoxygenated vehicle. A common choice is 0.9% saline containing an antioxidant such as 0.1% ascorbic acid. The pH of the solution should be slightly acidic (around 5-6) to improve stability.[2]

-

Weighing 4,5-DHT: In a sterile, low-light environment, accurately weigh the desired amount of 4,5-DHT hydrobromide or hydrochloride salt.

-

Dissolution: Immediately dissolve the weighed 4,5-DHT in the prepared vehicle. Vortex gently to ensure complete dissolution. The solution should be clear and colorless. A change in color (e.g., to pink or brown) indicates oxidation, and the solution should be discarded.

-

Sterile Filtration: Pass the solution through a 0.22 µm syringe filter into a sterile vial.

-

Use Immediately: The prepared solution should be used for injection without delay.

Stereotaxic Administration

Intracerebroventricular (ICV) or direct intracerebral injection is the preferred method for delivering 4,5-DHT to the brain.

Step-by-Step Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane). Place the animal in a stereotaxic frame.

-

Surgical Procedure: Perform a midline incision on the scalp to expose the skull. Identify the desired injection site using a stereotaxic atlas.

-

Craniotomy: Drill a small burr hole through the skull at the target coordinates.

-

Injection: Slowly infuse the freshly prepared 4,5-DHT solution into the target brain region using a microsyringe pump. A slow infusion rate (e.g., 0.1-0.2 µL/min) is recommended to minimize tissue damage and ensure proper diffusion.

-

Post-Injection: Leave the injection needle in place for a few minutes after the infusion is complete to prevent backflow. Slowly withdraw the needle.

-

Closure and Post-Operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

The following diagram outlines the experimental workflow for in vivo administration of 4,5-DHT.

Caption: Experimental workflow for 4,5-DHT in vivo studies.

Assessment of Neurotoxicity: Quantifying the Damage

To validate the effectiveness of the 4,5-DHT lesion, a combination of neurochemical and histological techniques should be employed.

Immunohistochemistry

Immunohistochemical staining for serotonin (5-HT) and tryptophan hydroxylase (TPH) is a standard method to visualize the loss of serotonergic neurons and their projections. A significant reduction in the number of 5-HT and TPH-immunoreactive cells and fibers in the target region is indicative of a successful lesion.

Neurochemical Analysis

High-performance liquid chromatography (HPLC) with electrochemical detection can be used to quantify the levels of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in different brain regions. This provides a quantitative measure of the extent of serotonin depletion.

Quantitative Data on Dihydroxytryptamine Neurotoxicity

While specific in vivo dose-response data for 4,5-DHT is scarce due to its instability, studies on its oxidized product, tryptamine-4,5-dione, and the more stable analogue, 5,7-DHT, can provide a useful reference.

| Neurotoxin | Animal Model | Route of Administration | Dose | Brain Region | % Serotonin Depletion | Reference |

| Tryptamine-4,5-dione | Rat | Intracerebroventricular | 20 µg | Hippocampus | Dose-dependent terminal degeneration observed | [5] |

| 5,7-Dihydroxytryptamine | Mouse | Intracerebroventricular | 50 µg | Cortex | ~70% | [6] |

| 5,7-Dihydroxytryptamine | Rat | Intracerebroventricular | 200 µg | Striatum | Significant depletion observed | [7] |

Behavioral Consequences of Serotonergic Lesions

Depletion of central serotonin can lead to a wide range of behavioral changes. While specific behavioral studies using 4,5-DHT are lacking, the effects of 5,7-DHT-induced lesions can provide a framework for expected outcomes. These may include alterations in:

-

Locomotor activity: Changes in exploratory behavior and habituation.

-

Anxiety-like behavior: Assessed in tests such as the elevated plus maze and open field test.

-

Depressive-like behavior: Evaluated using the forced swim test and tail suspension test.

-

Cognitive function: Assessment of learning and memory in various maze tasks.

-

Sensorimotor gating: Measured by prepulse inhibition of the startle reflex.

Conclusion and Future Directions

This compound is a potent but challenging tool for the study of the serotonergic system. Its inherent instability has relegated it to a minor role in comparison to its more stable counterparts. However, the neurotoxic properties of its oxidation product, tryptamine-4,5-dione, offer a valuable model for understanding the mechanisms of quinone-induced neurodegeneration.

Future research in this area could focus on the development of stabilized formulations of 4,5-DHT or pro-drugs that release the active compound in a controlled manner in vivo. Such advancements would unlock the potential of this potent neurotoxin and provide a valuable addition to the neuroscientist's toolkit for probing the complexities of the serotonergic system and its role in health and disease.

References

-

Crino, P. B., Vogt, B. A., Chen, J. C., & Volicer, L. (1989). Neurotoxic effects of partially oxidized serotonin: tryptamine-4,5-dione. Brain research, 504(2), 247–257. [Link]

-

Wrona, M. Z., Jiang, X. R., Kotake, Y., & Dryhurst, G. (2003). Stability of the putative neurotoxin tryptamine-4,5-dione. Chemical research in toxicology, 16(4), 493–501. [Link]

-

Wrona, M. Z., & Dryhurst, G. (1988). 5,5'-Dihydroxy-4,4'-bitryptamine: a potentially aberrant, neurotoxic metabolite of serotonin. Journal of medicinal chemistry, 31(11), 2056–2061. [Link]

-

Wikipedia contributors. (2023). This compound. In Wikipedia, The Free Encyclopedia. [Link]

-

Jones, C. N., & Roberts, M. H. (1980). In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. British journal of pharmacology, 69(3), 421–427. [Link]

-

Zhang, L., & Li, X. (2020). Elimination of Serotonergic Neurons by Stereotaxic Injection of 5,7-Dihydroxytryptamine in the Dorsal Raphe Nuclei of Mice. Journal of visualized experiments : JoVE, (159), 10.3791/61129. [Link]

-

Wrona, M. Z., & Dryhurst, G. (2001). Tryptamine-4,5-dione, a putative endotoxic metabolite of the superoxide-mediated oxidation of serotonin, is a mitochondrial toxin: possible implications in neurodegenerative brain disorders. Chemical research in toxicology, 14(9), 1184–1192. [Link]

-

Wrona, M. Z., & Dryhurst, G. (2001). A putative metabolite of serotonin, tryptamine-4,5-dione, is an irreversible inhibitor of tryptophan hydroxylase: possible relevance to the serotonergic neurotoxicity of methamphetamine. Chemical research in toxicology, 14(9), 1184–1192. [Link]

-

Baumgarten, H. G., Björklund, A., Lachenmayer, L., & Nobin, A. (1973). Evaluation of the effects of 5, 7-dihydroxytryptamine on serotonin and catecholamine neurons in the rat CNS. Acta physiologica Scandinavica. Supplementum, 391, 1–19. [Link]

-

dos Santos, R. G., et al. (2021). The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. Frontiers in Neuroscience, 15, 727807. [Link]

-

Baumgarten, H. G., & Lachenmayer, L. (1972). 5, 7-dihydroxytryptamine: improvement in chemical lesioning of indoleamine neurons in the mammalian brain. Zeitschrift für Zellforschung und mikroskopische Anatomie, 135(3), 399–414. [Link]

-

Glascock, J. J., Osman, E. Y., Coady, T. H., Rose, F. F., Shababi, M., & Lorson, C. L. (2011). Delivery of therapeutic agents through intracerebroventricular (ICV) and intravenous (IV) injection in mice. Journal of visualized experiments : JoVE, (56), e2968. [Link]

-

Goodwin, G. M., Green, A. R., & Johnson, P. (1985). Intracerebroventricular administration of 5,7-dihydroxytryptamine to mice increases both head-twitch response and the number of cortical 5-HT2 receptors. British journal of pharmacology, 84(4), 715–722. [Link]

-

Lachenmayer, L., & Baumgarten, H. G. (1977). Distribution of 14C-5,6-dihydroxytryptamine in the CNS of the rat. Acta physiologica Scandinavica. Supplementum, 452, 19–22. [Link]

-

JoVE. (2022, June 15). Intracerebroventricular (ICV) & Intravenous (IV) Injection: Mice l Protocol Preview [Video]. YouTube. [Link]

-

Costa, C., et al. (2008). 5,7-Dihydroxitryptamine toxicity to serotonergic neurons in serum free raphe cultures. European journal of pharmacology, 589(1-3), 59–64. [Link]

-

Glascock, J. J., et al. (2011). Demonstration of successful I.C.V. injections in PDN2 mice. A) Schematic of injection sites utilized in I.C.V. injections into the ventricles... ResearchGate. [Link]

-

Wrona, M. Z., Lemordant, D., Lin, L., Blank, C. L., & Dryhurst, G. (1986). Oxidation of 5-hydroxytryptamine and 5,7-dihydroxytryptamine. A new oxidation pathway and formation of a novel neurotoxin. Journal of medicinal chemistry, 29(4), 499–505. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Stability of the putative neurotoxin tryptamine-4,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tryptamine-4,5-dione, a putative endotoxic metabolite of the superoxide-mediated oxidation of serotonin, is a mitochondrial toxin: possible implications in neurodegenerative brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A putative metabolite of serotonin, tryptamine-4,5-dione, is an irreversible inhibitor of tryptophan hydroxylase: possible relevance to the serotonergic neurotoxicity of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurotoxic effects of partially oxidized serotonin: tryptamine-4,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracerebroventricular administration of 5,7-dihydroxytryptamine to mice increases both head-twitch response and the number of cortical 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the effects of 5,7-dihydroxytryptamine on serotonin and catecholamine neurons in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 4,5-Dihydroxytryptamine and Their Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4,5-dihydroxytryptamine (4,5-DHT), its structural analogs, and their associated biological activities. As a potent serotonergic neurotoxin, 4,5-DHT and its derivatives represent a compelling area of study for understanding serotonergic systems and for the development of novel pharmacological tools. This document delves into the structure-activity relationships (SAR) that govern the interaction of these compounds with serotonin receptors, details the experimental protocols for their evaluation, and summarizes key findings to support further research and development.

Introduction: The Enigmatic Nature of this compound

This compound (4,5-DHT) is a tryptamine derivative structurally analogous to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT)[1]. Its defining characteristic is its potent and selective neurotoxicity towards serotonergic neurons[1]. This property, while posing challenges for therapeutic applications, makes 4,5-DHT a valuable tool for researchers studying the anatomy and function of the serotonin system. Beyond its neurotoxic effects, 4,5-DHT also acts as a monoamine reuptake inhibitor[1].

A significant challenge in working with 4,5-DHT is its rapid auto-oxidation, which limits its utility in scientific research[1]. This oxidation can lead to the formation of tryptamine-4,5-dione (4,5-DKT), a highly reactive species that is itself a potent neurotoxin[2][3]. The inherent instability of 4,5-DHT has spurred interest in developing more stable structural analogs to probe the serotonergic system with greater precision. Understanding the structural modifications that influence the neurotoxicity, receptor affinity, and functional activity of these analogs is crucial for advancing our knowledge in this field.

Structure-Activity Relationships: Decoding the Molecular Determinants of Activity

The biological activity of this compound analogs is intricately linked to their chemical structure. Modifications to the indole ring, the ethylamine side chain, and the terminal amino group can profoundly impact their affinity and efficacy at various serotonin receptor subtypes, as well as their neurotoxic potential.

Indole Ring Substitutions

The position of hydroxyl groups on the indole ring is a critical determinant of activity. While this guide focuses on the 4,5-dihydroxy pattern, it is informative to consider related dihydroxytryptamines. For instance, 5,6-dihydroxytryptamine (5,6-DHT) and 5,7-dihydroxytryptamine (5,7-DHT) are also well-characterized serotonergic neurotoxins[1].

Studies on a broader range of indolealkylamines have revealed that hydroxylation at the 4-position, as seen in psilocin (4-hydroxy-N,N-dimethyltryptamine), confers high affinity and selectivity for the 5-HT2A receptor[4][5][6]. Specifically, 4-hydroxylated derivatives exhibit a 25- to 380-fold selectivity for the 5-HT2A site over the 5-HT1A site[4]. In contrast, substitutions at the 5-position tend to result in more comparable affinities for both 5-HT1A and 5-HT2A receptors[4].

Methylation of the indole ring, as explored in analogs of 5,6-DHT, has been shown to modulate both neurotoxicity and affinity for the serotonin transporter. For example, 4-methyl- and 4,7-dimethyl-5,6-dihydroxytryptamine were found to be more potent inhibitors of DNA synthesis in neuroblastoma cells than the parent compound, suggesting increased cytotoxicity[7]. However, these modifications also decreased their affinity for the serotonin transporter[7].

N,N-Dialkylamino Substitutions

The nature of the substituents on the terminal amino group also plays a significant role in receptor interaction. In a systematic study of 4-substituted tryptamines, it was found that the size of the N,N-dialkyl groups can influence potency and efficacy at 5-HT2 receptor subtypes[5][6]. While many N,N-dialkyltryptamines act as full or partial agonists at 5-HT2A and 5-HT2B receptors, bulkier N-alkyl groups can lead to reduced potency at 5-HT2C receptors and higher efficacy at 5-HT2B receptors[5][6]. A marked reduction in affinity at both 5-HT1A and 5-HT2A receptors is observed with N,N-dialkyl substituents larger than diisopropyl[4].

O-Acetylation and Prodrug Strategies

To address the instability of hydroxylated tryptamines, O-acetylation has been explored as a prodrug strategy. For 4-hydroxytryptamine analogs, O-acetylation was found to reduce their in vitro potency at the 5-HT2A receptor by 10- to 20-fold without affecting agonist efficacy[5][6]. However, in vivo studies suggest that these O-acetylated compounds are likely deacetylated to their active 4-hydroxy counterparts, as they exhibit similar potencies in inducing the head-twitch response in mice, a behavioral proxy for 5-HT2A receptor activation[5][6].

Experimental Protocols: A Framework for Evaluation

The characterization of this compound analogs requires a suite of well-defined experimental protocols to assess their receptor binding affinity, functional activity, and neurotoxicity.

Synthesis of this compound Analogs

The synthesis of novel 4,5-DHT analogs is the foundational step for any SAR study. A general synthetic scheme is outlined below.

Caption: General workflow for the synthesis of tryptamine analogs.

Step-by-Step Methodology:

-

Preparation of Indole-3-glyoxylyl chloride: A solution of the appropriately substituted indole in a suitable anhydrous solvent (e.g., diethyl ether) is treated with oxalyl chloride at a reduced temperature. The reaction is typically stirred for several hours, and the resulting precipitate is collected by filtration.

-

Formation of Indole-3-glyoxylamide: The indole-3-glyoxylyl chloride is then added to a solution of ammonia in an appropriate solvent (e.g., dioxane) and stirred. The product is isolated by filtration and washing.

-

Reduction to the Tryptamine: The indole-3-glyoxylamide is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous solvent like tetrahydrofuran (THF) under reflux. After quenching the reaction, the product is extracted and purified.

-

Hydroxylation/Demethylation: Depending on the starting indole, a final step to introduce or deprotect the hydroxyl groups at the 4- and 5-positions is performed. This may involve catalytic hydrogenation to remove protecting groups or specific hydroxylation reactions.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of the synthesized analogs for various serotonin receptor subtypes.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype are prepared from cultured cells or animal brain tissue.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test analog.

-

Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The choice of assay depends on the G-protein coupling of the serotonin receptor subtype.

3.3.1. cAMP Assays for Gs and Gi/o-Coupled Receptors (e.g., 5-HT1A, 5-HT7)

Caption: Workflow for a cAMP functional assay.

Step-by-Step Methodology:

-

Cell Culture: Cells stably expressing the Gs- or Gi/o-coupled serotonin receptor of interest are cultured in multi-well plates.

-

Compound Addition: The cells are treated with varying concentrations of the test analog. For Gi/o-coupled receptors, cells are typically co-stimulated with forskolin to induce a measurable level of cAMP.

-

Incubation: The cells are incubated for a specific time to allow for receptor activation and modulation of adenylyl cyclase activity.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

Data Analysis: The data are plotted to generate dose-response curves, from which the EC50 (half-maximal effective concentration) and Emax (maximum effect) values are determined.

3.3.2. Calcium Mobilization Assays for Gq-Coupled Receptors (e.g., 5-HT2A, 5-HT2C)

Caption: Workflow for a calcium mobilization functional assay.

Step-by-Step Methodology:

-

Cell Culture and Dye Loading: Cells expressing the Gq-coupled serotonin receptor are cultured in multi-well plates and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition and Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the test analog is added to the wells. The change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity.

-

Data Analysis: The fluorescence data are used to generate dose-response curves, and the EC50 and Emax values are calculated.

Neurotoxicity Assays

Given the inherent neurotoxicity of 4,5-DHT, it is crucial to assess this property in its analogs.

Step-by-Step Methodology:

-

Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are cultured.

-

Compound Treatment: The cells are treated with varying concentrations of the 4,5-DHT analog for a defined period.

-

Viability Assessment: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by staining with viability dyes like trypan blue.

-

Morphological Analysis: Neuronal morphology is examined using microscopy to identify signs of neurodegeneration, such as neurite retraction or cell body shrinkage.

-

In Vivo Studies: For more comprehensive neurotoxicity assessment, in vivo studies involving direct administration of the analogs into specific brain regions of laboratory animals can be performed, followed by histological analysis to assess neuronal damage[2].

Summary of Findings and Future Directions

The exploration of this compound and its structural analogs has yielded significant insights into the structure-activity relationships governing their interactions with the serotonergic system.

| Structural Modification | Effect on Activity | Key Findings |

| 4-Hydroxylation | Increased affinity and selectivity for 5-HT2A receptors. | 4-OH derivatives show a strong preference for 5-HT2A over 5-HT1A receptors.[4] |

| 5-Substitution | More balanced affinity for 5-HT1A and 5-HT2A receptors. | Lacks the 5-HT2A selectivity seen with 4-OH substitution.[4] |

| N,N-Dialkyl Groups | Modulates potency and efficacy at 5-HT2 subtypes. | Larger groups (> diisopropyl) decrease affinity at 5-HT1A and 5-HT2A.[4][5][6] |

| O-Acetylation | Acts as a prodrug strategy, masking the hydroxyl group. | Reduces in vitro potency but has little effect on in vivo activity due to deacetylation.[5][6] |

| Indole Ring Methylation | Can increase cytotoxicity and alter transporter affinity. | Demonstrated in 5,6-DHT analogs.[7] |

Future research in this area should focus on the systematic synthesis and evaluation of a broader range of 4,5-DHT analogs with diverse substitutions on both the indole ring and the amino group. A key goal should be to decouple the receptor-mediated activity from the inherent neurotoxicity of this scaffold. The development of stable, non-neurotoxic analogs with high affinity and selectivity for specific serotonin receptor subtypes would provide invaluable tools for both basic research and the potential development of novel therapeutics. Furthermore, a deeper understanding of the mechanisms underlying the neurotoxicity of 4,5-DHT and its oxidation products will be critical for mitigating potential adverse effects and for designing safer compounds.

References

- McKenna, D. J., et al. (1990). Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology, 29(3), 193-198.

-

Wikipedia. (2023). This compound. Retrieved from [Link]

- Creese, I., & Snyder, S. H. (1978). Dopamine receptor binding predicted from antipsychotic potencies.

- Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.

-

Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1183-1192. [Link]

- Wrona, M. Z., & Dryhurst, G. (1988). 5,5'-Dihydroxy-4,4'-bitryptamine: A Potentially Aberrant, Neurotoxic Metabolite of Serotonin. Journal of Medicinal Chemistry, 31(11), 2119-2124.

- Glatt, C. E., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24653-24663.

-

Glatt, C. E., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24653-24663. [Link]

- Tom, M. A., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics, 382(2), 209-220.

- Wrona, M. Z., et al. (1995). Neurotoxic effects of partially oxidized serotonin: tryptamine-4,5-dione. Brain Research, 694(1-2), 285-296.

- Wrona, M. Z., & Dryhurst, G. (2001). A putative metabolite of serotonin, tryptamine-4,5-dione, is an irreversible inhibitor of tryptophan hydroxylase: possible relevance to the serotonergic neurotoxicity of methamphetamine. Chemical Research in Toxicology, 14(9), 1184-1192.

- Isaac, M., et al. (2000). Synthesis and 5-hydroxytryptamine (5-HT) activity of 2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-(6H)ones and 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines. Bioorganic & Medicinal Chemistry Letters, 10(17), 1991-1994.

- Glennon, R. A., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 14, 1101290.

- Sherwood, A. M., et al. (2024). RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy-N,N-diisopropyltryptamine. ACS Chemical Neuroscience, 15(12), 2386-2395.

- Bojarski, A. J., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(1), 844.

- Satała, G., et al. (2020). Impact of N-Alkylamino Substituents on Serotonin Receptor (5-HTR) Affinity and Phosphodiesterase 10A (PDE10A)

- Horn, A. S., & Trace, R. C. (1974). Structure-activity relations for the inhibition of 5-hydroxytryptamine uptake by tricyclic antidepressants into synaptosomes from serotoninergic neurones in rat brain homogenates. British Journal of Pharmacology, 51(3), 399-403.

- Lin, C. H., et al. (1993). Molecular mechanism of action of 5,6-dihydroxytryptamine. Synthesis and biological evaluation of 4-methyl-, 7-methyl-, and 4,7-dimethyl-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 36(19), 2773-2782.

- Brandt, S. D. (2009). Tryptamines as Ligands and Modulators of the Serotonin 5-HT2A Receptor and the Isolation of Aeruginascin from the Hallucinogenic Mushroom Inocybe aeruginascens. eDiss, Friedrich-Schiller-Universität Jena.

- Brunton, L. L., et al. (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e.

- Green, A. R. (2006). Neuropharmacology of 5-hydroxytryptamine. British Journal of Pharmacology, 147(S1), S145-S152.

- Wang, C., et al. (2023). Structural studies of serotonin receptor family. Acta Pharmacologica Sinica, 44(11), 2237-2247.

- Bermudez, J., et al. (1990). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry, 33(7), 1924-1929.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Neurotoxic effects of partially oxidized serotonin: tryptamine-4,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A putative metabolite of serotonin, tryptamine-4,5-dione, is an irreversible inhibitor of tryptophan hydroxylase: possible relevance to the serotonergic neurotoxicity of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of action of 5,6-dihydroxytryptamine. Synthesis and biological evaluation of 4-methyl-, 7-methyl-, and 4,7-dimethyl-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Auto-oxidation Products of 4,5-Dihydroxytryptamine

This guide provides a comprehensive technical overview of the auto-oxidation of 4,5-dihydroxytryptamine (4,5-DHT), a potent serotonergic neurotoxin. Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical intricacies of 4,5-DHT's instability, the characterization of its oxidation products, and the profound neurotoxicological consequences of this transformation. We will explore the mechanisms driving this process, detail methodologies for its study, and discuss the implications for neurodegenerative disease research.

Introduction: The Double-Edged Sword of this compound

This compound (4,5-DHT), a structural analog of the neurotransmitter serotonin (5-hydroxytryptamine), has been a subject of interest in neurotoxicology due to its selective effects on serotonergic neurons.[1] However, its utility in research has been significantly hampered by its inherent instability and rapid auto-oxidation.[1] This propensity to oxidize is not merely a matter of chemical curiosity; the resulting products are themselves highly reactive and neurotoxic, contributing to the overall damaging effects of 4,5-DHT administration. Understanding the auto-oxidation of 4,5-DHT is therefore crucial for interpreting its biological actions and for exploring its potential role in the pathology of neurodegenerative disorders.

The Chemistry of Instability: Mechanism of 4,5-DHT Auto-oxidation

The auto-oxidation of 4,5-DHT is a complex process influenced by factors such as pH, oxygen concentration, and the presence of transition metal ions. The catechol-like structure of the 4,5-dihydroxyindole moiety is the primary site of oxidative transformation. While the precise kinetics of 4,5-DHT auto-oxidation are not extensively documented, the mechanisms can be inferred from studies of analogous dihydroxytryptamines, such as 5,6-dihydroxytryptamine and 5,7-dihydroxytryptamine.[2]

The process is initiated by the deprotonation of one of the hydroxyl groups, forming a phenolate anion. This is followed by a one-electron oxidation to yield a semiquinone radical. Molecular oxygen plays a critical role, reacting with the semiquinone to generate a superoxide radical and the corresponding tryptamine-4,5-dione.[2][3] The superoxide radical can further participate in the reaction cascade, perpetuating the oxidation process.

The following diagram illustrates the proposed initial steps of 4,5-DHT auto-oxidation:

Caption: Proposed initial steps of 4,5-DHT auto-oxidation.

The Cast of Characters: Major Auto-oxidation Products

The auto-oxidation of 4,5-DHT gives rise to a primary, highly reactive product, as well as subsequent dimeric and polymeric species.

Tryptamine-4,5-dione (T-4,5-D)

The principal and most-studied auto-oxidation product of 4,5-DHT is tryptamine-4,5-dione (T-4,5-D).[3][4] This o-quinone is a potent electrophile, readily reacting with cellular nucleophiles, particularly sulfhydryl groups on proteins and glutathione.[5]

Table 1: Properties of Tryptamine-4,5-dione

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molar Mass | 190.19 g/mol | [1] |

| Appearance | Purple compound in solution | [6] |

| Reactivity | Highly electrophilic, reacts with thiols | [5] |

Dimeric and Polymeric Products

Under conditions of higher concentrations, tryptamine-4,5-dione can undergo further reactions to form dimeric and higher-order oligomeric products.[6] One such identified product is 7,7'-bi-(5-hydroxytryptamine-4-one).[6] The formation of these larger molecules is often associated with the appearance of dark, melanin-like pigments. The exact structures and neurotoxicological profiles of these higher-order products are less well-characterized but are presumed to contribute to the overall toxicity.

Experimental Protocols for the Study of 4,5-DHT Auto-oxidation

A critical aspect of investigating 4,5-DHT and its auto-oxidation products is the use of appropriate analytical techniques to monitor the rapid transformation and identify the resulting species.

Induction of Auto-oxidation

A standardized protocol for inducing the auto-oxidation of 4,5-DHT in a controlled manner is essential for reproducible studies.

Protocol 1: In Vitro Auto-oxidation of 4,5-DHT

-

Preparation of Stock Solution: Prepare a stock solution of this compound hydrobromide in deoxygenated, HPLC-grade water. Due to its instability, this should be done immediately before use.

-

Reaction Buffer: Use a phosphate buffer (e.g., 0.1 M, pH 7.4) to mimic physiological conditions. The buffer should be prepared with high-purity water to minimize trace metal contamination, which can catalyze oxidation.

-

Initiation of Oxidation: Add a small aliquot of the 4,5-DHT stock solution to the reaction buffer at a controlled temperature (e.g., 37°C). The final concentration of 4,5-DHT should be in the low micromolar range to minimize rapid polymerization.

-

Time-Course Sampling: At defined time intervals, withdraw aliquots of the reaction mixture for immediate analysis by HPLC or other analytical methods.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the primary method for separating and quantifying 4,5-DHT and its oxidation products.

Protocol 2: HPLC Analysis of 4,5-DHT and its Oxidation Products

-

Chromatographic System: A standard HPLC system with a UV-Vis or diode array detector is suitable. For more definitive identification, coupling to a mass spectrometer (LC-MS) is highly recommended.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0-5 min: 5% B

-

5-20 min: Linear gradient to 50% B

-

20-25 min: Hold at 50% B

-

25-30 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV-Vis: Monitor at 280 nm for the tryptamine indole ring and at other wavelengths to detect the formation of colored oxidation products.

-

Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode to identify the molecular ions of 4,5-DHT, T-4,5-D, and other potential products.

-

The following diagram outlines a typical workflow for the analysis of 4,5-DHT auto-oxidation:

Caption: Workflow for the analysis of 4,5-DHT auto-oxidation.

The Neurotoxic Aftermath: Biological Consequences of 4,5-DHT Oxidation

The auto-oxidation products of 4,5-DHT, particularly tryptamine-4,5-dione, are highly neurotoxic. Their mechanisms of toxicity are multifaceted and contribute significantly to the overall neurodegenerative effects observed with 4,5-DHT.

Mitochondrial Dysfunction

Tryptamine-4,5-dione is a known mitochondrial toxin.[4] It can uncouple oxidative phosphorylation and inhibit key respiratory chain enzymes, leading to a bioenergetic crisis within the neuron.[4] This disruption of mitochondrial function results in ATP depletion and increased production of reactive oxygen species (ROS), creating a vicious cycle of oxidative stress.

Covalent Modification of Cellular Proteins

The electrophilic nature of T-4,5-D allows it to readily form covalent adducts with cellular proteins, particularly at cysteine residues.[5] This can lead to the inactivation of critical enzymes and disruption of cellular signaling pathways. For instance, T-4,5-D has been shown to irreversibly inhibit tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[7]

Induction of Oxidative Stress

The auto-oxidation process itself generates reactive oxygen species, including superoxide radicals.[3] Furthermore, the interaction of T-4,5-D with mitochondria exacerbates ROS production.[4] This overwhelming oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to neuronal cell death. Interestingly, at lower concentrations, T-4,5-D has been observed to upregulate antioxidant enzymes, suggesting a dose-dependent dual role in cellular defense and damage.[8]

Table 2: Neurotoxic Effects of Tryptamine-4,5-dione

| Effect | Concentration Range | Cell Type | Reference |

| Increased Cell Viability | ~25 µM | SH-SY5Y neuroblastoma | [8] |

| Upregulation of Antioxidant Enzymes | 50-100 µM | SH-SY5Y neuroblastoma | [8] |

| Decreased Cell Viability | 150-200 µM | SH-SY5Y neuroblastoma | [8] |

| Uncoupling of Mitochondrial Respiration | ≤ 100 µM | Rat brain mitochondria | [4] |

| Dose-dependent Axon Terminal Degeneration | 5-20 µg (in vivo) | Rat hippocampus | [9] |

Protocol for Assessing Neurotoxicity

In vitro cell culture models are invaluable for dissecting the specific neurotoxic effects of 4,5-DHT oxidation products.

Protocol 3: In Vitro Neurotoxicity Assessment

-

Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in appropriate media and conditions.

-

Treatment: Expose the cells to varying concentrations of freshly prepared tryptamine-4,5-dione (or the reaction mixture from the auto-oxidation of 4,5-DHT). Include appropriate vehicle controls.

-

Cell Viability Assay: After a defined incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT or LDH assay. This will allow for the determination of an IC50 value.

-

Oxidative Stress Measurement: Quantify intracellular ROS production using fluorescent probes like DCFDA.

-

Mitochondrial Function Analysis: Assess mitochondrial membrane potential using dyes such as JC-1 or measure oxygen consumption rates using a Seahorse XF Analyzer.

-